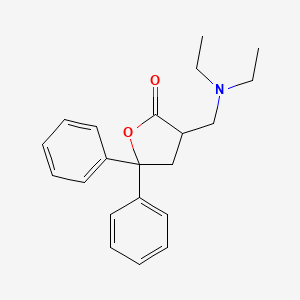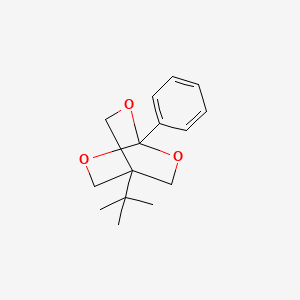
4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane
説明
“4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane” is a heterocyclic organic compound . It has the molecular formula C15H20O3 .
Molecular Structure Analysis
The molecular structure of “4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane” consists of a bicyclic system with three oxygen atoms and a phenyl group attached to a tertiary butyl group . The molecular weight is 248.318 Da .科学的研究の応用
Polymer Synthesis and Expansion
4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane and its derivatives have been used in the synthesis of monomers that expand during polymerization. This property is significant in creating materials with specific volume requirements. For example, 1-Phenyl-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane could expand 0.2% during polymerization at temperatures slightly above the melting point (Saigo et al., 1983).
Structural and Biodegradability Analysis
The structure-biodegradability relationships of various 4-alkyl and 4-aryl-1-(p-substituted-phenyl)-2,6,7-trioxabicyclo[2.2.2]octanes have been investigated. These compounds, including the 4-t-Butyl variant, are influential in studies related to insecticides and GABA A receptor antagonists. Their biodegradability, especially in liver microsomal systems, has been a focus of such research (Cole et al., 1991).
Radiochemistry and Receptor Research
In radiochemistry, 4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane derivatives have been used in synthesizing radioligands for GABA-gated chloride channels. These compounds are essential in studying the metabolic activation of selective proinsecticides (Palmer & Casida, 1991).
Toxicity and Hazard Studies
The toxicity and hazard potential of various 2,6,7-trioxabicyclo[2.2.2]octanes, including those with 4-t-butyl substituents, have been extensively studied. These compounds act on the central nervous system and are significant in understanding the toxicological impacts of certain chemicals used in coordination chemistry and organic synthesis (Casida et al., 1976).
特性
IUPAC Name |
4-tert-butyl-1-phenyl-2,6,7-trioxabicyclo[2.2.2]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-13(2,3)14-9-16-15(17-10-14,18-11-14)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVNWLKUIGTVIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C12COC(OC1)(OC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220921 | |
| Record name | 4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane | |
CAS RN |
70637-05-7 | |
| Record name | 4-(1,1-Dimethylethyl)-1-phenyl-2,6,7-trioxabicyclo[2.2.2]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70637-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070637057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Chloro-3-[[(2-methyl-3-nitrophenyl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1223028.png)
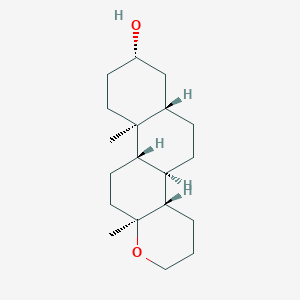
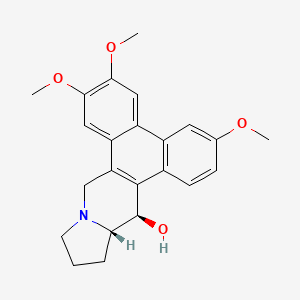
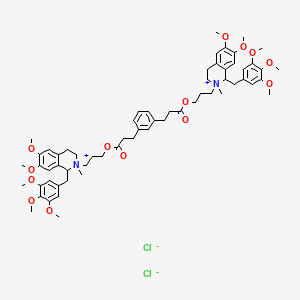
![3-[(1S,4aR,5S,6S,8aR)-5-[(2-hydroxy-5-methoxy-3-methylphenyl)methyl]-5,6,8a-trimethyl-2-propan-2-ylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]propanoic acid](/img/structure/B1223036.png)
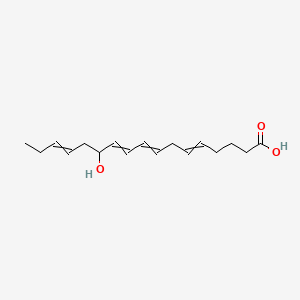

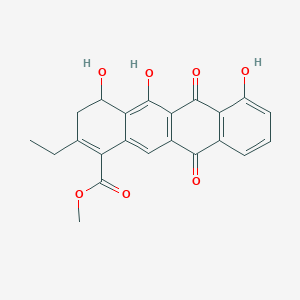
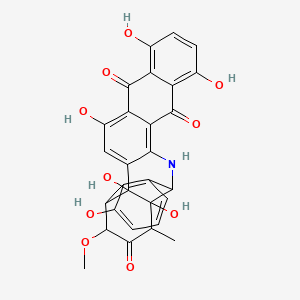
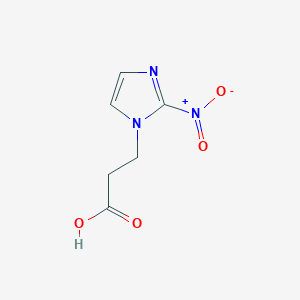
![(4R,5S,8R,9R,11S,12S,13R,18S)-5,11-dihydroxy-9,16-dimethyl-10-oxo-8-(6-oxopyran-3-yl)-15,17,20-trioxahexacyclo[14.3.1.114,18.01,13.04,12.05,9]henicosane-13-carbaldehyde](/img/structure/B1223044.png)
